molecular formula C16H13N B3064858 2-Amino-4-phenylnaphthalene CAS No. 228107-17-3

2-Amino-4-phenylnaphthalene

Cat. No. B3064858
CAS RN: 228107-17-3
M. Wt: 219.28 g/mol
InChI Key: AAXFDFZAYLVYGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2A4PN consists of a naphthalene core with an amino group and a phenyl group. The compound adopts a planar arrangement due to the conjugation of π-electrons within the aromatic rings. X-ray diffraction studies reveal its crystal structure, which typically belongs to a centrosymmetric space group (e.g., P2₁/c in a monoclinic crystal system) .

Scientific Research Applications

Cancer Research Applications

  • Cytotoxicity and Apoptosis Induction in Cancer Cells : A derivative of 2-phenylnaphthalene showed cytotoxicity against human breast cancer (MCF-7) cells. It induced cell arrest and apoptosis, potentially through modulation of cell cycle regulators and apoptosis-related proteins (Chang, Ke, Wu, & Chuang, 2015).

  • Inhibition of Pro-Inflammatory Mediators : Certain 2-phenylnaphthalene derivatives demonstrated anti-inflammatory effects in macrophage cells, suggesting their potential application in inflammation-related pathologies, including cancer (Chang, Liao, & Chen, 2017).

Organic Synthesis and Chemical Studies

  • Facile Synthesis of 2-Phenylnaphthalene : Research has been conducted on the synthesis of 2-phenylnaphthalene through gold-catalyzed dimerization, demonstrating a novel approach to creating this compound (Wang et al., 2011).

  • Synthesis from Styrene Oxides : Another study reports a novel protocol for synthesizing 2-phenylnaphthalenes from styrene oxides using a recyclable ionic liquid, highlighting a more environmentally friendly approach (Wagh & Bhanage, 2015).

Sensor Technology Applications

  • Zn(II) Sensor Development : A study describes the development of a water-soluble Zn(II) sensor using 4-aminonaphthalimide, a derivative of 2-phenylnaphthalene, highlighting its potential in bioimaging and environmental sensing (Wang et al., 2005).

  • Fluorophore and Fluorescence Switches : 4-amino-1,8-dicyanonaphthalene derivatives, related to 2-phenylnaphthalene, have been synthesized as photo-induced electron transfer fluorescence switches, useful in sensing applications (Qian & Xiao, 2002).

Future Directions

: C. Vidya, J. Jayaprakash, I. Ragavan, S. Shanavas, A. Priyadharsan, R. Acevedo & P. M. Anbarasan. “Synthesis, structural analysis, spectroscopic characterization and second order hyperpolarizability of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal.” Journal of Materials Science: Materials in Electronics, 30, 20489–20505 (2019). Link

properties

IUPAC Name

4-phenylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXFDFZAYLVYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442449
Record name 2-Amino-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenylnaphthalene

CAS RN

228107-17-3
Record name 2-Amino-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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